molecular formula C₁₆H₂₀N₂O₈ B015577 trans-3'-Hydroxycotinin-O-glucuronid CAS No. 132929-88-5

trans-3'-Hydroxycotinin-O-glucuronid

Katalognummer: B015577
CAS-Nummer: 132929-88-5
Molekulargewicht: 368.34 g/mol
InChI-Schlüssel: WALNNKZUGHYSCT-MGKNELHOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fluconazol-d4 ist eine deuterierte Form von Fluconazol, einem Antimykotikum, das zur Behandlung einer Vielzahl von Pilzinfektionen eingesetzt wird. Die Deuteriumatome in Fluconazol-d4 ersetzen die Wasserstoffatome, was in pharmakokinetischen Studien hilfreich sein kann, um das Verhalten des Arzneimittels im Körper zu verfolgen. Fluconazol selbst ist ein Triazol-Antimykotikum, das die Synthese von Ergosterol hemmt, einem essentiellen Bestandteil der Pilzzellmembranen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Fluconazol-d4 kann durch einen mehrstufigen Prozess synthetisiert werden, der von 2-Chlor-2’,4’-difluor-acetophenon ausgeht. Die Synthese umfasst folgende Schritte:

Industrielle Produktionsmethoden

In industriellen Umgebungen folgt die Synthese von Fluconazol-d4 ähnlichen Schritten, ist aber für die großtechnische Produktion optimiert. Kontinuierliche Fließsynthesemethoden werden häufig eingesetzt, um die Effizienz und Ausbeute zu steigern. Dies beinhaltet die Verwendung eines Zwei-Reaktor-, Drei-Schritte-Prozesses ohne Zwischenreinigung .

Wissenschaftliche Forschungsanwendungen

Fluconazol-d4 wird in der wissenschaftlichen Forschung aufgrund seiner Stabilität und Rückverfolgbarkeit häufig eingesetzt. Einige seiner Anwendungen umfassen:

Wirkmechanismus

Fluconazol-d4 hemmt wie Fluconazol das Pilzenzym Cytochrom P450-Lanosterol-14-α-Demethylase. Dieses Enzym ist entscheidend für die Umwandlung von Lanosterol in Ergosterol, einem wichtigen Bestandteil der Pilzzellmembran. Durch die Hemmung dieses Enzyms stört Fluconazol-d4 die Synthese von Ergosterol, was zu einer erhöhten Membranpermeabilität und letztendlich zum Tod der Pilzzelle führt .

Wirkmechanismus

Target of Action

The primary targets of Trans-3’-Hydroxycotinine-O-glucuronide are the UDP-glucuronosyltransferase (UGT) enzymes , specifically UGT2B7, UGT1A9, UGT2B15, UGT2B4, and UGT1A4 . These enzymes play a crucial role in the glucuronidation process, which is a major pathway for the biotransformation and elimination of many endogenous and exogenous compounds .

Mode of Action

Trans-3’-Hydroxycotinine-O-glucuronide is produced when human liver microsomes are incubated with UDP-glucuronic acid . The formation of N-glucuronide exceeds the formation of O-glucuronide in most human liver microsomes .

Biochemical Pathways

The glucuronidation of Trans-3’-Hydroxycotinine is a key part of the nicotine metabolism pathway. This process is catalyzed by the UGT enzymes, which transfer glucuronic acid to the Trans-3’-Hydroxycotinine molecule . This reaction results in the formation of glucuronides, which are more water-soluble and can be readily excreted from the body .

Pharmacokinetics

The pharmacokinetics of Trans-3’-Hydroxycotinine-O-glucuronide are influenced by the activity of the UGT enzymes. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties are largely determined by these enzymes. For instance, UGT2B7 exhibits the highest Trans-3’-Hydroxycotinine-O-glucuronosyltransferase activity, followed by UGT1A9, UGT2B15, and UGT2B4 . These enzymes impact the bioavailability of the compound by influencing its metabolism and excretion rates.

Result of Action

The result of the action of Trans-3’-Hydroxycotinine-O-glucuronide is the formation of glucuronides, which are major metabolites of nicotine . These glucuronides are mainly excreted in the urine of smokers . The ratio of Trans-3’-Hydroxycotinine to cotinine, termed the nicotine metabolite ratio, correlates with nicotine clearance from the body and is used as a biomarker of CYP2A6 activity .

Action Environment

The action, efficacy, and stability of Trans-3’-Hydroxycotinine-O-glucuronide can be influenced by various environmental factors. For instance, the presence of other substrates of the UGT enzymes, such as imipramine, androstanediol, and propofol, can inhibit the glucuronidation of Trans-3’-Hydroxycotinine . Additionally, genetic polymorphisms in the UGT enzymes can also impact the glucuronidation activities against Trans-3’-Hydroxycotinine .

Biochemische Analyse

Biochemical Properties

Trans-3’-Hydroxycotinine-O-glucuronide interacts with several enzymes and proteins in the body. The formation of this compound in human liver microsomes is catalyzed by UDP-glucuronosyltransferase (UGT)1A4 and UGT2B7 . These enzymes facilitate the glucuronidation process, converting trans-3’-hydroxycotinine into its O-glucuronide and N-glucuronide forms .

Cellular Effects

The presence of Trans-3’-Hydroxycotinine-O-glucuronide influences various cellular processes. It is involved in the metabolism of nicotine, which can impact cell signaling pathways and gene expression . The compound’s interactions with enzymes like UGT1A4 and UGT2B7 can also influence cellular metabolism .

Molecular Mechanism

Trans-3’-Hydroxycotinine-O-glucuronide exerts its effects at the molecular level through its interactions with enzymes involved in nicotine metabolism. It binds with UGT1A4 and UGT2B7, facilitating the glucuronidation process . This interaction can lead to changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Trans-3’-Hydroxycotinine-O-glucuronide can change over time. The compound’s stability and degradation have been studied in human liver microsomes . Long-term effects on cellular function have been observed in in vitro studies .

Metabolic Pathways

Trans-3’-Hydroxycotinine-O-glucuronide is involved in the metabolic pathway of nicotine. It interacts with enzymes like UGT1A4 and UGT2B7, which are involved in the glucuronidation process . This interaction can affect metabolic flux and metabolite levels .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Fluconazole-d4 can be synthesized through a multi-step process starting from 2-chloro-2’,4’-difluoroacetophenone. The synthesis involves the following steps:

Industrial Production Methods

In industrial settings, the synthesis of fluconazole-d4 follows similar steps but is optimized for large-scale production. Continuous flow synthesis methods are often employed to increase efficiency and yield. This involves using a two-reactor, three-step process with no intermediate purification .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Fluconazol-d4 durchläuft verschiedene chemische Reaktionen, darunter:

    Oxidation: Fluconazol-d4 kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Derivate zu bilden.

    Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere mit Halogenen oder anderen Nucleophilen.

Häufige Reagenzien und Bedingungen

    Oxidationsmittel: Wasserstoffperoxid oder andere Peroxide werden üblicherweise für Oxidationsreaktionen verwendet.

    Nucleophile: Halogenide oder andere Nucleophile können in Substitutionsreaktionen verwendet werden.

Hauptprodukte

Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören verschiedene Fluconazol-Derivate, die unterschiedliche antimykotische Eigenschaften haben können .

Vergleich Mit ähnlichen Verbindungen

Fluconazol-d4 gehört zur Triazol-Familie von Antimykotika, zu der auch Verbindungen wie Itraconazol, Voriconazol und Posaconazol gehören. Im Vergleich zu diesen Verbindungen weist Fluconazol-d4 folgende einzigartige Eigenschaften auf:

Ähnliche Verbindungen

Biologische Aktivität

trans-3'-Hydroxycotinine-O-glucuronide (3HC-Gluc) is a significant metabolite of nicotine, primarily formed through the glucuronidation process in the human liver. This article explores the biological activity of 3HC-Gluc, focusing on its metabolism, pharmacokinetics, and interactions with various enzymes and transporters.

Overview of trans-3'-Hydroxycotinine

trans-3'-Hydroxycotinine (3HC) is a major metabolite of nicotine, predominantly excreted as its O-glucuronide form in the urine of smokers. The glucuronidation process involves the conjugation of 3HC with glucuronic acid, facilitated by various UDP-glucuronosyltransferases (UGTs), particularly UGT2B7 and UGT1A9. The formation of 3HC-Gluc is crucial for the detoxification and elimination of nicotine from the body.

Metabolic Pathways

The metabolism of 3HC involves both O-glucuronidation and N-glucuronidation. Research indicates that:

  • O-glucuronidation : This pathway is primarily catalyzed by UGT2B7 and UGT1A9. Kinetic studies have shown that the Michaelis-Menten constant (KmK_m) for O-glucuronidation varies among individuals, with values reported around 10 mM for human liver microsomes .
  • N-glucuronidation : Although N-glucuronide formation exceeds that of O-glucuronide in vitro, it has not been detected in human urine. This pathway is mainly mediated by UGT1A4 and is inhibited by substrates like imipramine .

Kinetic Studies

The kinetic parameters for the formation of 3HC-Gluc have been extensively studied:

EnzymeKmK_m (mM)VmaxV_{max} (pmol/min/mg)
UGT2B710.0 ± 0.885.8 ± 3.8
UGT1A91.6 ± 0.10.69 ± 0.02
UGT2B15Not specifiedNot specified

These values highlight the efficiency and capacity of different UGTs in metabolizing 3HC to its glucuronide form .

Pharmacokinetics

A clinical study involving healthy smokers examined the pharmacokinetics of 3HC and its glucuronide form after intravenous infusion. Key findings included:

  • Elimination Half-life : The elimination half-life of plasma 3HC was approximately 2 hours, while for 3HC-Gluc, it was longer due to its conjugated nature.
  • Urinary Excretion : Approximately 29% of the administered dose was recovered as 3HC-Gluc in urine, indicating significant renal clearance .

Transport Mechanisms

The transport of glucuronides, including 3HC-Gluc, across cellular membranes is facilitated by various transport proteins. Notably:

  • MRP3 Transporter : Studies have shown that MRP3 (multidrug resistance-associated protein 3) plays a role in the hepatic excretion of nicotine and cotinine glucuronides, with a KmK_{m} value estimated at around 895 µmol/L for OH-cotinine glucuronide .
  • Other Transporters : No significant transport activity was observed for nicotine or cotinine glucuronides across several tested transporters at varying concentrations.

Genetic Variability

Genetic polymorphisms in UGT genes significantly affect the metabolism of trans-3'-hydroxycotinine:

  • Individuals with different genotypes exhibit varying levels of enzyme activity, which can lead to differences in drug metabolism and susceptibility to nicotine dependence .

Case Studies

Several case studies have explored the impact of smoking cessation on the levels of trans-3'-hydroxycotinine and its glucuronide:

  • Smoker Cohorts : In a cohort study involving smokers who ceased smoking, plasma levels of both nicotine and its metabolites were monitored over time, revealing a gradual decline in levels post-cessation.
  • Genotype Correlation : Another study correlated UGT polymorphisms with metabolic rates, demonstrating that individuals with certain genetic variants had significantly reduced glucuronidation activity compared to wild-type individuals .

Eigenschaften

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(3R,5S)-1-methyl-2-oxo-5-pyridin-3-ylpyrrolidin-3-yl]oxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O8/c1-18-8(7-3-2-4-17-6-7)5-9(14(18)22)25-16-12(21)10(19)11(20)13(26-16)15(23)24/h2-4,6,8-13,16,19-21H,5H2,1H3,(H,23,24)/t8-,9+,10-,11-,12+,13-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WALNNKZUGHYSCT-MGKNELHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CC(C1=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H](C[C@H](C1=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40157860
Record name trans-3′-Hydroxycotinine-O-glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40157860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132929-88-5
Record name trans-3′-Hydroxycotinine-O-glucuronide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132929-88-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name trans-3'-Hydroxycotinine-O-glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132929885
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-3′-Hydroxycotinine-O-glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40157860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-3'-Hydroxycotinine-O-glucuronide
Reactant of Route 2
trans-3'-Hydroxycotinine-O-glucuronide
Reactant of Route 3
trans-3'-Hydroxycotinine-O-glucuronide
Reactant of Route 4
trans-3'-Hydroxycotinine-O-glucuronide
Reactant of Route 5
trans-3'-Hydroxycotinine-O-glucuronide
Reactant of Route 6
trans-3'-Hydroxycotinine-O-glucuronide
Customer
Q & A

Q1: What is the significance of studying trans-3'-hydroxycotinine-O-glucuronide formation?

A: Understanding the formation of trans-3'-hydroxycotinine-O-glucuronide is crucial because it represents a major metabolic pathway for nicotine elimination in humans. [, ] This metabolite is primarily found in the urine of smokers and serves as a valuable biomarker for assessing nicotine exposure. Research has identified specific enzymes involved in this process, particularly UDP-glucuronosyltransferases (UGTs). [] Investigating the enzymes responsible for trans-3'-hydroxycotinine-O-glucuronide formation, like UGT2B7 and UGT1A9, can help researchers understand the variability in nicotine metabolism among individuals. [] This knowledge could potentially contribute to developing personalized smoking cessation therapies.

Q2: Can you elaborate on the analytical techniques used to study trans-3'-hydroxycotinine-O-glucuronide in urine samples?

A: One of the research papers details a highly sensitive and specific method for quantifying nicotine metabolites, including trans-3'-hydroxycotinine-O-glucuronide, in smokers' urine. [] The method involves Solid-Phase Extraction (SPE) to isolate the analytes of interest from the urine matrix. After extraction, the researchers employed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for separation and detection of the metabolites. This technique offers high sensitivity and specificity, enabling accurate measurement of even low concentrations of trans-3'-hydroxycotinine-O-glucuronide in urine samples. [] This method was validated and applied to demonstrate diurnal variations and calculate elimination half-lives of nicotine metabolites. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.